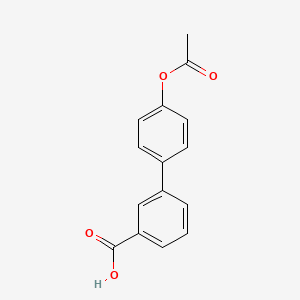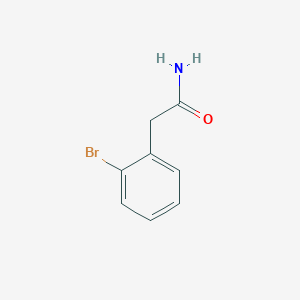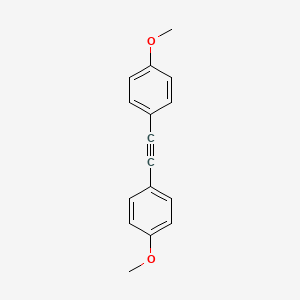
1,2-ビス(4-メトキシフェニル)エチン
概要
説明
1,2-Bis(4-methoxyphenyl)ethyne, commonly known as BMPE, is an aromatic compound with a wide range of applications in the fields of science and technology. BMPE is a derivative of toluene, and is composed of two benzene rings with a single ethylene bridge between them. It is a colorless liquid with a sweet smell and a boiling point of approximately 180 °C. BMPE is an important intermediate in the synthesis of a variety of aromatic compounds and is a key component in the production of many pharmaceuticals, agrochemicals, and other industrial chemicals.
科学的研究の応用
光物理的特性
1,2-ビス(4-メトキシフェニル)エチン: 不斉分子構造により、独自の光物理的特性を示します。 光吸収材料の研究に使用されており、有機光起電力デバイス開発における潜在的な用途が注目されています .
蛍光用途
この化合物は蛍光性を示すため、蛍光顕微鏡での使用に適しており、分子レベルでの生物学的プロセスの追跡と観察に役立ちます。 その蛍光特性は、細胞生物学における標識とイメージングに特に役立ちます .
生体分子用途
生体分子ツールとして、1,2-ビス(4-メトキシフェニル)エチン は、生物学的分子の修飾に使用でき、タンパク質相互作用と酵素活性の研究に役立ちます。 これにより、さまざまな生化学的経路のメカニズムに関する洞察を得ることができます .
癌研究
薬理学の分野では、この化合物は細胞増殖を阻害する可能性を示しています。 乳がんと肺がんの潜在的な治療薬として研究されており、がん細胞の増殖を抑制するための新しいアプローチを提供しています .
有機合成
1,2-ビス(4-メトキシフェニル)エチン: 有機合成における構成要素としての役割を果たします。 他の有機化合物との反応により、工業用途に適した特性を持つ新しい材料を形成することができます .
ジルコニウム錯体
この化合物は、ジルコニウムと錯体を形成することが知られており、触媒作用と材料科学における用途を持つ新しい材料の開発に注目されています。 これらの錯体は、独自の反応性と安定性特性を示す可能性があります .
メタラサイクル形成
これは、ナトリウム塩と反応してメタラサイクルを形成し、これは環状の金属含有化合物です。 これらのメタラサイクルは、新しい触媒システムの開発と材料科学研究に潜在的な用途があります .
化学センシング
反応性の官能基を持つため、1,2-ビス(4-メトキシフェニル)エチン は、化学センサーの設計に用いることができます。 これらのセンサーは、特定の物質または環境の変化を検出でき、環境モニタリングや診断を含むさまざまな業界で重要です .
作用機序
Target of Action
The primary targets of 1,2-Bis(4-methoxyphenyl)ethyne are cells involved in breast and lung cancer . The compound has demonstrated inhibition of cell proliferation, making it a potential therapeutic approach for these types of cancer .
Mode of Action
1,2-Bis(4-methoxyphenyl)ethyne interacts with its targets by inhibiting cell proliferation . This means it prevents the cells from dividing and growing, which is crucial in the treatment of cancer as it can stop the spread of cancerous cells.
Biochemical Pathways
Its ability to inhibit cell proliferation suggests it may interfere with the cell cycle, a series of events that lead to cell division and duplication .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of 1,2-Bis(4-methoxyphenyl)ethyne’s action is the inhibition of cell proliferation . This can lead to a decrease in the growth and spread of cancerous cells, particularly in breast and lung cancer .
将来の方向性
特性
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUOFMNGWLZXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347017 | |
| Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2132-62-9 | |
| Record name | 1,2-Bis(4-methoxyphenyl)ethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2-Bis(4-methoxyphenyl)ethyne contribute to the formation of borirenes, and what are the implications of the resulting borirene structure?
A1: 1,2-Bis(4-methoxyphenyl)ethyne acts as a diyne reactant in the photolysis of aminoborylene complexes. This reaction leads to the formation of a specific borirene compound, [(RC=CR)(μ-BN(SiMe3)2)], where R represents a C6H4-4-OMe group []. The resulting borirene features a three-membered ring containing a boron atom doubly bonded to a carbon atom within the 1,2-bis(4-methoxyphenyl)ethyne framework.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


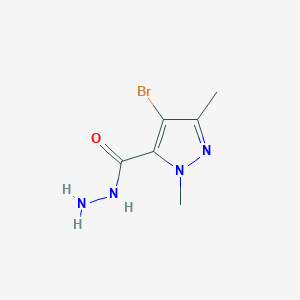

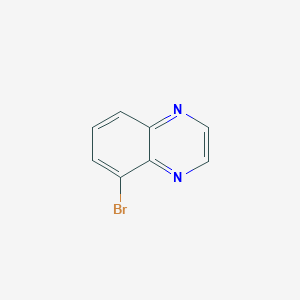
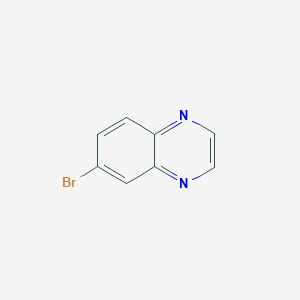
![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)


